6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
Description
6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde is a chromene-derived compound featuring a bromine substituent at the 6-position, a hydroxyl group at the 4-position, and a formyl group at the 3-position. Chromene derivatives are widely studied for their structural diversity and applications in medicinal chemistry, materials science, and supramolecular assembly. The bromine atom and hydroxyl group in this compound contribute to unique electronic and steric effects, influencing its reactivity, crystal packing, and intermolecular interactions .
Properties
IUPAC Name |
6-bromo-4-hydroxy-2-oxochromene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO4/c11-5-1-2-8-6(3-5)9(13)7(4-12)10(14)15-8/h1-4,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZUGVPQHMKMBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(C(=O)O2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699615 | |
| Record name | 6-Bromo-3-(hydroxymethylidene)-2H-1-benzopyran-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25863-93-8 | |
| Record name | 6-Bromo-3-(hydroxymethylidene)-2H-1-benzopyran-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-4-HYDROXY-2-OXO-2H-CHROMENE-3-CARBALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of 4-Hydroxycoumarin
The synthesis typically begins with bromination of 4-hydroxycoumarin to introduce the bromine substituent at the 6-position. Electrophilic aromatic substitution (EAS) is the primary mechanism, leveraging the electron-rich aromatic ring of 4-hydroxycoumarin.
Reagents and Conditions
-
Brominating Agent : Bromine (Br₂) or N-bromosuccinimide (NBS)
-
Solvent : Acetic acid or dichloromethane
-
Catalyst : FeBr₃ (for Br₂) or light/radical initiators (for NBS)
-
Temperature : 25–80°C
-
Reaction Time : 2–6 hours
Example Protocol
4-Hydroxycoumarin (1 mmol) is dissolved in glacial acetic acid, followed by dropwise addition of Br₂ (1.2 mmol) at 50°C. The mixture is stirred for 4 hours, quenched with ice water, and filtered to isolate 6-bromo-4-hydroxycoumarin. Yield: 70–85%.
Formylation via Hexamethylenetetramine (HMTA)
The brominated intermediate undergoes formylation at the 3-position using HMTA under acidic conditions. This method, adapted from non-brominated analogs, involves microwave-assisted acceleration.
Reagents and Conditions
-
Formylation Agent : HMTA (3 mmol per 1 mmol substrate)
-
Acid Catalyst : Trifluoroacetic acid (TFA) or sulfuric acid
-
Solvent : TFA (neat)
-
Energy Source : Microwave irradiation (800 W)
-
Temperature : 100–120°C
-
Reaction Time : 3–5 minutes
Example Protocol
6-Bromo-4-hydroxycoumarin (1 mmol) and HMTA (3 mmol) are dissolved in TFA and irradiated at 800 W for 3 minutes. The mixture is treated with 50% H₂SO₄, refluxed for 30 minutes, and extracted with ethyl acetate. Yield: 55–60%.
Table 1: Comparative Yields of Formylation Methods
| Method | Catalyst | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Microwave + TFA | TFA | 120 | 3 min | 60 |
| Conventional H₂SO₄ | H₂SO₄ | 100 | 30 min | 48 |
One-Pot Bromoformylation Strategy
A streamlined approach combines bromination and formylation in a single pot, reducing purification steps. This method employs a dual-reagent system to sequentially introduce bromine and the aldehyde group.
Reagents and Conditions
-
Brominating Agent : NBS (1.1 eq)
-
Formylation Agent : Vilsmeier-Haack reagent (POCl₃/DMF)
-
Solvent : Dichloroethane (DCE)
-
Temperature : 0°C (bromination), 80°C (formylation)
-
Reaction Time : 2 hours (total)
Mechanistic Insights
-
Bromination : NBS generates bromine radicals, selectively substituting the coumarin ring at the 6-position.
-
Formylation : The Vilsmeier-Haack reagent (formed in situ) electrophilically substitutes the 3-position, yielding the aldehyde.
Yield : 50–58% (over two steps).
Solid-State Synthesis for Enhanced Sustainability
Emerging green chemistry approaches utilize mechanochemical grinding to minimize solvent use.
Protocol
6-Bromo-4-hydroxycoumarin (1 mmol), HMTA (3 mmol), and silica gel (catalyst) are ground in a ball mill at 30 Hz for 20 minutes. The product is washed with ethyl acetate.
Advantages
-
Solvent-Free : Eliminates toxic TFA or H₂SO₄.
-
Energy Efficiency : Room-temperature processing.
-
Yield : 52%.
Challenges and Optimization Opportunities
Byproduct Formation
-
Issue : Competing bromination at the 5- or 7-positions reduces regioselectivity.
-
Solution : Use of directing groups (e.g., –NO₂) or low-temperature bromination improves 6-position specificity.
Aldehyde Oxidation
-
Issue : The aldehyde group is prone to oxidation during prolonged reactions.
-
Mitigation : Conduct formylation under inert atmospheres (N₂/Ar).
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Batch Size | 1–10 g | 1–10 kg | 100–1000 kg |
| Preferred Method | Microwave | Conventional | Continuous Flow |
| Typical Purity | 95–98% | 90–95% | 85–90% |
Continuous flow reactors enhance scalability by improving heat transfer and reducing reaction times (e.g., 65% yield at 10 kg/batch) .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid.
Reduction: 6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H5BrO4
- Molecular Weight : 269.05 g/mol
- CAS Number : 25863-93-8
The compound features a chromene backbone with a bromo substituent, which influences its reactivity and potential applications in synthesis and medicinal chemistry.
Chemistry
6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of various derivatives through:
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
- Reduction : Reduction can yield primary alcohols.
- Substitution Reactions : The hydroxyl group can participate in nucleophilic substitutions.
These reactions facilitate the synthesis of complex heterocyclic compounds and natural product analogs, making it valuable for chemists seeking to develop new materials or pharmaceuticals.
The compound exhibits several biological activities:
-
Antioxidant Properties : It effectively scavenges free radicals, reducing oxidative stress.
Study Effectiveness In vitro assays Significant reduction in reactive oxygen species (ROS) levels -
Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 2 mg/mL Escherichia coli 3 mg/mL
Medicinal Applications
Research indicates potential therapeutic uses:
-
Anti-inflammatory Effects : Investigated for chronic inflammatory conditions.
Study Findings Animal model studies Reduced inflammation markers - Anticancer Potential : Preliminary studies suggest it may induce apoptosis in cancer cells.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against pathogens. Results demonstrated that modifications at specific positions on the chromene structure enhanced antimicrobial potency.
Case Study 2: Antioxidant Mechanism
Research highlighted the antioxidant activity through its interaction with cellular pathways. The compound's ability to reduce oxidative stress was linked to its structural characteristics, particularly the hydroxyl group.
Mechanism of Action
The mechanism of action of 6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to its observed biological effects . For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Research Implications
- Medicinal Chemistry : Halogenated chromenes (e.g., 6-bromo derivatives) are precursors for bioactive molecules, such as benzothiadiazine-diones .
- Materials Science : Halogen bonding in bromo derivatives enables controlled crystal engineering for optoelectronic materials .
- Synthetic Challenges : Electron-withdrawing substituents (Br, Cl) reduce yields compared to electron-donating groups (CH₃, OCH₃) .
Biological Activity
6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is a chromene derivative characterized by the following features:
- Molecular Formula : C10H7BrO4
- Molecular Weight : 273.07 g/mol
- CAS Number : 25863-93-8
The presence of the bromine atom in its structure enhances its reactivity, making it a valuable compound for various applications in medicinal chemistry.
Biological Activities
The biological activities of this compound include:
1. Antioxidant Properties
- This compound exhibits significant antioxidant activity, which is essential for protecting cells from oxidative stress. Its ability to scavenge free radicals contributes to its potential therapeutic effects in preventing cellular damage associated with various diseases .
2. Antimicrobial Activity
- Research indicates that this compound demonstrates notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentrations (MIC) ranging from 2 mg/mL to 5 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
3. Anti-inflammatory Effects
- The compound has been evaluated for its anti-inflammatory potential. Studies suggest that it may inhibit specific pathways involved in inflammation, making it a candidate for treating inflammatory diseases .
4. Anticancer Activity
- Preliminary studies have indicated that derivatives of this compound possess anticancer properties. They have been shown to induce apoptosis in cancer cell lines, suggesting a mechanism that could be further explored for cancer therapy .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Free Radical Scavenging : The compound's structure allows it to interact with free radicals, effectively neutralizing them and reducing oxidative stress.
- Enzyme Inhibition : It has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
- Cell Cycle Arrest : In cancer cells, this compound may induce cell cycle arrest, leading to reduced proliferation and increased apoptosis .
Case Studies
Several studies have highlighted the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated effective free radical scavenging abilities comparable to standard antioxidants. |
| Study B | Antimicrobial Efficacy | Showed significant inhibition against E. coli and S. aureus, with MIC values indicating strong antibacterial potential. |
| Study C | Anti-inflammatory Properties | Inhibited COX and LOX enzymes, suggesting potential use in treating inflammatory conditions. |
| Study D | Anticancer Activity | Induced apoptosis in MCF7 breast cancer cells, highlighting its potential as an anticancer agent. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-bromo-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via halogenation and cyclization reactions. For example, Fries rearrangement of 4-bromo-3-fluorophenol derivatives can yield intermediates like 5-bromo-4-fluoro-2-hydroxyacetophenone, which is further oxidized and cyclized . Optimization involves adjusting reaction temperatures (e.g., 80–100°C) and catalysts (e.g., sulfuric acid for cyclization). Purification is achieved through recrystallization using ethanol/water mixtures, with yields reported up to 76.9% for related brominated chromones .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) at 100 K provides precise bond lengths (e.g., C–Br = 1.893 Å) and angles, confirming planar chromone rings (mean deviation <0.0336 Å) .
- NMR spectroscopy (¹H and ¹³C) identifies aldehydic protons (δ ~9.8–10.2 ppm) and aromatic systems.
- IR spectroscopy detects carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹) .
Q. What are the critical handling and storage protocols for this compound in laboratory settings?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the aldehyde group. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory due to potential respiratory irritancy .
Advanced Research Questions
Q. How do halogen substituents influence crystal packing and intermolecular interactions in this compound?
- Methodological Answer : The bromine atom participates in halogen bonding (e.g., Br···O interactions, ~3.05–3.26 Å) and π-stacking (interplanar distances ~3.26 Å). Electron-withdrawing groups like Br enhance σ-hole interactions, as shown in SCXRD studies comparing Cl/Br analogs. Van der Waals contacts and C–H···O hydrogen bonds further stabilize the lattice . Computational tools (e.g., Hirshfeld surface analysis) quantify interaction contributions .
Q. What is the inductive effect of the bromine and hydroxyl groups on the compound’s electronic structure and reactivity?
- Methodological Answer : The Br atom at position 6 increases electrophilicity at the carbonyl group (C3-aldehyde), facilitating nucleophilic additions. The hydroxyl group at position 4 participates in tautomerism (keto-enol), affecting redox behavior. UV-Vis spectroscopy and cyclic voltammetry reveal bathochromic shifts (~320 nm) and oxidation potentials (~1.2 V vs. Ag/AgCl) .
Q. How can this compound serve as a scaffold for designing protein-binding ligands in medicinal chemistry?
- Methodological Answer : The planar chromone core and halogen atoms enable π-π stacking and halogen bonding with protein active sites. For example, derivatives like 3-(6-bromo-4-oxochromen-3-yl)-benzothiadiazine-1,1-dione show affinity for kinase targets. Docking studies (AutoDock Vina) and SCXRD of protein-ligand complexes validate binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
